2-Chloro-4-(2-methoxyphenoxy)pyridine
Description
2-Chloro-4-(2-methoxyphenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 2-methoxyphenoxy group at the 4-position. This structure combines aromatic and polar functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilicity, while the methoxyphenoxy group contributes to π-π stacking interactions and solubility modulation.
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-chloro-4-(2-methoxyphenoxy)pyridine |
InChI |
InChI=1S/C12H10ClNO2/c1-15-10-4-2-3-5-11(10)16-9-6-7-14-12(13)8-9/h2-8H,1H3 |
InChI Key |
GXFNZHORHXUMEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The position and nature of substituents significantly influence bioactivity. For example, 2-chloro derivatives with electron-withdrawing groups (e.g., CF₃O in cyclopenta[c]pyridines) enhance insecticidal activity, while amino groups in pyridine derivatives improve antimicrobial efficacy .
- Thermal Stability : Compounds with bulkier substituents (e.g., disubstituted phenyl groups) exhibit higher melting points (268–287°C), likely due to increased molecular rigidity and intermolecular interactions .
Bioactivity Comparison
Antimicrobial Activity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli. The chloro and nitro substituents enhance membrane permeability, while the amino group facilitates hydrogen bonding with bacterial enzymes .
Insecticidal and Antiviral Activity
Cyclopenta[c]pyridines modified at the 2-position with chloro and trifluoromethoxy groups (e.g., compound 112) exhibit insecticidal activity against Plutella xylostella comparable to cerbinal, a natural alkaloid . However, this modification reduces anti-tobacco mosaic virus (TMV) activity, highlighting a trade-off between bioactivity profiles. The methoxyphenoxy group in this compound may similarly influence target selectivity due to its steric and electronic properties.
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